N,N-dibenzyl-3-methoxyaniline
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Overview
Description
N,N-dibenzyl-3-methoxyaniline: is an organic compound with the molecular formula C21H21NO. It is a derivative of aniline, where the nitrogen atom is substituted with two benzyl groups and the aromatic ring is substituted with a methoxy group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize N,N-dibenzyl-3-methoxyaniline involves the reaction of N-benzylideneaniline with benzyl bromide in the presence of a catalyst such as dibutyl tin dichloride and dibutyl stannane. The reaction is typically carried out in a solvent like tetrahydrofuran, and hexamethylphosphoric triamide is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as bromine or chlorine can be employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N,N-dibenzyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- N,N-dibenzyl-3-methylaniline
- N,N-dibenzyl-3-chloroaniline
- N,N-dibenzyl-3-fluoroaniline
Comparison: N,N-dibenzyl-3-methoxyaniline is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The methoxy group also influences the compound’s solubility and interaction with biological targets .
Properties
CAS No. |
56511-50-3 |
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Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-dibenzyl-3-methoxyaniline |
InChI |
InChI=1S/C21H21NO/c1-23-21-14-8-13-20(15-21)22(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |
InChI Key |
OLUUWUQSWGIWHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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